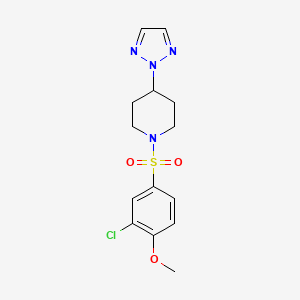

1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multi-step chemical processes. For example, Khalid et al. (2013) describe the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine through a series of reactions starting with the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions (Khalid et al., 2013). Such methods highlight the complexity and versatility in synthesizing sulfonamide derivatives with varied substitutions, which could be applicable to our compound of interest.

Molecular Structure Analysis

The crystal structure of related compounds provides insights into their molecular geometry and interactions. For instance, Girish et al. (2008) studied the crystal structure of a toluene-sulfonyl piperidine derivative, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom, with both inter and intramolecular hydrogen bonds contributing to the stability of the crystal structure (Girish et al., 2008). This detailed analysis aids in understanding the structural aspects of sulfonamide piperidine derivatives.

Chemical Reactions and Properties

The chemical behavior of sulfonamide derivatives, including reactions and interactions, is crucial for their potential applications. Vinaya et al. (2009) explored the antimicrobial activity of benzhydryl-sulfonyl piperidine derivatives, indicating the role of the sulfonamide moiety and the piperidine ring in biological activity (Vinaya et al., 2009). Such studies suggest that specific chemical modifications can enhance the biological efficacy of these compounds.

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystal structure, is essential for the practical application of these compounds. The detailed crystallographic analysis, as performed by Prasad et al. (2008) for a related sulfonamide derivative, helps in elucidating these properties and their implications for compound stability and reactivity (Prasad et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are vital for determining the applications of these compounds in synthesis and drug design. Research by Golub and Becker (2015) on the methoxylation of piperidine derivatives underlines the influence of substituents on the reactivity of the molecule (Golub & Becker, 2015), which is critical for designing compounds with desired chemical properties.

Aplicaciones Científicas De Investigación

Therapeutic Applications

- Type II Diabetes Treatment : Derivatives of 1,2,4-triazoles, including compounds structurally similar to "1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine", have been synthesized and found to be potent inhibitors of α-glucosidase enzyme, with potential as new drug candidates for treating type II diabetes (Aziz ur-Rehman et al., 2018).

Antimicrobial Activity

- Pathogens in Tomato Plants : Certain piperidine derivatives exhibit significant potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants (K. Vinaya et al., 2009).

- Antibacterial and Antitubercular Agents : Novel analogues based on a triazole-thione core, structurally related to the query compound, have shown significant activity against Mycobacterium tuberculosis (R. Rishikesan et al., 2021).

Structural and Electronic Properties

- Anticonvulsant Drugs : Studies on the crystal structures of anticonvulsant compounds related to the query compound provide insights into their structural and electronic properties, which are important for their pharmacological effects (Guy Georges et al., 1989).

Other Applications

- Plant Ecosystem Health : Compounds with structures incorporating elements of the query compound have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation (M. Moran, 2003).

- Antifungal Activity : Novel amalgamations of triazoles, piperidines, and thieno pyridine rings, related to the query compound, have shown interesting antifungal activity, particularly against strains like Aspergillus flavus and Aspergillus niger (Sunil N Darandale et al., 2013).

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O3S/c1-22-14-3-2-12(10-13(14)15)23(20,21)18-8-4-11(5-9-18)19-16-6-7-17-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWYPKQLWGXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)

![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)